(5,6-Dimethylpyridazin-4-yl)methanamine is a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry and material science. It is classified under the category of pyridazine derivatives, which are known for their diverse biological activities and utility in synthetic organic chemistry. The compound's structure includes a pyridazine ring substituted with two methyl groups at the 5 and 6 positions, along with a methanamine functional group.
This compound can be sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information about its properties and synthesis methods. Its classification as a pyridazine derivative indicates its relevance in pharmaceuticals and agrochemicals due to the biological activities associated with this class of compounds.
The synthesis of (5,6-Dimethylpyridazin-4-yl)methanamine can be achieved through several methods, typically involving the formation of the pyridazine ring followed by amination.
These methods may be optimized through microwave-assisted synthesis or other advanced techniques to improve yield and purity.
The molecular structure of (5,6-Dimethylpyridazin-4-yl)methanamine can be described as follows:
(5,6-Dimethylpyridazin-4-yl)methanamine is capable of participating in various chemical reactions due to its functional groups.
These reactions are crucial for developing derivatives that may exhibit enhanced biological activities or novel properties.
The mechanism of action for (5,6-Dimethylpyridazin-4-yl)methanamine involves its interaction with specific biological targets, such as enzymes or receptors.
The compound may bind to certain molecular targets, modulating their activity and triggering downstream signaling pathways. For instance, it has been studied for its potential inhibitory effects on protein kinases involved in cancer progression, indicating its relevance in therapeutic applications.
The physical and chemical properties of (5,6-Dimethylpyridazin-4-yl)methanamine are significant for its practical applications.
Relevant data from chemical databases indicate that this compound exhibits good bioavailability and permeability across biological membranes.
(5,6-Dimethylpyridazin-4-yl)methanamine has several notable applications across various scientific fields:
The versatility of (5,6-Dimethylpyridazin-4-yl)methanamine underscores its significance in both research and practical applications across multiple scientific fields.
The strategic positioning of the methanamine moiety on pyridazine rings represents a sophisticated approach to enhancing target engagement in drug design. The (5,6-dimethylpyridazin-4-yl)methanamine scaffold exhibits distinct advantages over unsubstituted variants due to steric and electronic modulation. The 5,6-dimethyl groups induce favorable conformational restrictions that pre-organize the molecule for optimal binding pocket accommodation, significantly improving binding entropy compared to flexible analogs [6] [8]. This pre-organization is particularly valuable for targeting deep hydrophobic pockets in enzymes like MmpL3 mycobacterial transporter, where the dimethyl groups engage in van der Waals interactions with residues I249 and V638 [7].
The methanamine linker provides critical vector diversification, allowing attachment of diverse pharmacophores while maintaining optimal distance from the hydrogen-bond accepting pyridazine nitrogen. This design feature is exemplified in antimicrobial diazepine derivatives where the methanamine bridge connects pyridazine with bioactive seven-membered rings, yielding compounds with potent antibacterial activity (28mm inhibition zones against S. aureus and E. coli) [9]. Scaffold optimization follows bioisosteric principles, where pyridazine serves as a dipolar bioisostere for phenyl rings, providing enhanced solubility and altered metabolism while maintaining similar spatial occupancy [8] [10].
Table 1: Impact of Pyridazine Substitution Patterns on Drug Properties
Substituent Pattern | logP Reduction | Dipole Moment (D) | Target Affinity Change |
---|---|---|---|
Unsubstituted pyridazine | Baseline | 3.94 | Reference |
4-Methanamine | -0.38 | 4.12 | +2.3-fold |
5,6-Dimethyl-4-methanamine | -0.52 | 4.08 | +5.1-fold |
5-Trifluoromethyl | +0.15 | 4.01 | -1.8-fold |
Advanced in silico techniques have elucidated the molecular recognition patterns of (5,6-dimethylpyridazin-4-yl)methanamine derivatives. Molecular dynamics simulations reveal that protonation of the methanamine nitrogen generates a cation-π interaction with the electron-deficient pyridazine ring, creating a semi-rigid conformation ideal for enzyme active site accommodation [6] [7]. Docking studies against MmpL3 demonstrate the critical hydrogen-bonding interaction between the methanamine group and catalytic aspartate residue D645 (bond distance: 2.85Å), while the dimethylpyridazine moiety occupies the adjacent hydrophobic subpocket [7].
CNS multiparameter optimization (CNS-MPO) algorithms predict superior blood-brain barrier penetration for dimethylpyridazine-methanamine derivatives compared to pyridine analogs. The scaffold consistently achieves CNS-MPO scores ≥4.5 due to optimal physicochemical properties (clogP: 1.8-2.3; TPSA: 45-55Ų; HBD: 1), meeting all criteria for CNS-active drugs. BBB_SCORE calculations further confirm >70% probability of brain uptake, significantly higher than pyrimidine analogs (35-45% probability) [5] [6]. Quantum mechanical studies reveal the enhanced dipole moment (4.08 Debye) of the dimethylpyridazine ring versus pyridine (2.26 Debye) facilitates stronger π-stacking with tyrosine residues (Y646 in MmpL3), contributing to picomolar inhibition levels in optimized compounds [6] [7].
Table 2: Computational Target Engagement Profiles
Target Protein | Docking Score (kcal/mol) | Key Interactions | Residues Involved |
---|---|---|---|
MmpL3 (M. tuberculosis) | -7.6 | H-bond, π-π stacking | D645, Y646, F649 |
Chimeric CA XII | -6.9 | Zn coordination, hydrophobic | Zn²⁺, V121, V143 |
FTO Demethylase | -6.5 | H-bond, van der Waals | H231, R96, S229 |
TYK2 Kinase | -7.2 | Salt bridge, π-cation | K922, E966, D988 |
The electronic differentiation between pyridazine and its isosteres significantly impacts pharmacological profiles. Pyridazine's elevated dipole moment (4.08D vs. pyridine's 2.25D and pyrimidine's 2.42D) enhances water solubility (logS: -3.8 vs. -4.2 for pyridine analogs) while promoting stronger target binding affinity through dipole-dipole interactions with protein backbone atoms [6]. This advantage is evident in antimicrobial screening where pyridazine-based diazepine derivatives exhibit 28mm inhibition zones against S. aureus versus 12mm for pyridine analogs at equivalent concentrations [9].
The hydrogen-bonding capacity of pyridazine-methanamine compounds provides distinctive ADMET advantages. Pyridazine's dual hydrogen-bond acceptance at N1 and N2 reduces hERG channel binding (predicted IC50 > 35μM) compared to pyridine analogs (IC50 8-15μM), significantly lowering cardiotoxicity risk [5] [6]. Metabolic stability studies reveal the dimethylpyridazine core resists cytochrome P450 oxidation at position 4 due to steric protection, unlike vulnerable pyridine analogs. This translates to superior microsomal stability (CLint 28 μL/min/mg vs. 89 μL/min/mg for pyridines) [7].
Bioisosteric replacement studies demonstrate that substituting pyridine with pyridazine in CNS drug candidates improves brain-to-plasma ratios from 0.3 to 1.2 while maintaining target affinity. The (5,6-dimethylpyridazin-4-yl)methanamine scaffold achieves optimal CNS penetration metrics (BBB score: 4.2; CNS MPO: 5/6) compared to pyridine-methanamine analogs (BBB score: 3.4; CNS MPO: 3/6), attributable to reduced P-glycoprotein recognition [5] [6].
Table 3: Heterocyclic Core Comparison in Methanamine Derivatives
Property | Pyridazine Derivatives | Pyridine Derivatives | Pyrimidine Derivatives |
---|---|---|---|
Dipole Moment (D) | 4.08 | 2.25 | 2.42 |
cLogP (avg) | 1.85 | 2.40 | 2.15 |
hERG Predicted IC50 (μM) | >35 | 8-15 | 10-18 |
CNS MPO Score | 5.0 | 3.2 | 3.8 |
Microsomal CLint (μL/min/mg) | 28 | 89 | 75 |
Antibacterial Potency (mm zone) | 28 | 12 | 18 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: